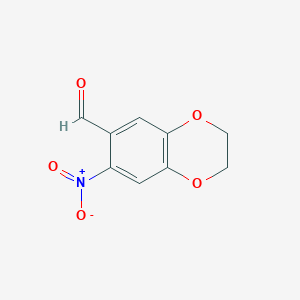

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Übersicht

Beschreibung

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO5/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

-

High-Energy-Density Material

- Field : Material Science

- Application : 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a completely nitrated aromatic ring 1,4-benzodioxane derivative, is being studied as a promising high-energy-density material .

- Method : The synthesis of TNBD was developed with a yield of 81%. The structure of this compound was investigated by X-ray crystallography .

- Results : The thermal analysis revealed the onset at 240 °C (partial sublimation started) and melting at 286 °C. The material degraded completely at 290–329 °C. The experimental density of 1.85 g/cm³ of TNBD was determined by X-ray crystallography .

-

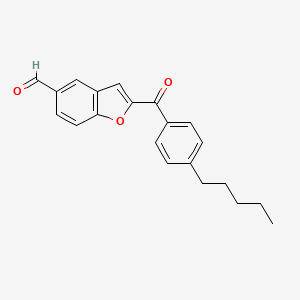

Bioactive Benzofuran Derivatives

- Field : Medicinal Chemistry

- Application : Benzofuran compounds, which include structures similar to 1,4-benzodioxine, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Method : Various methods for constructing benzofuran rings have been discovered, including a complex benzofuran derivative constructed by a unique free radical cyclization cascade .

- Results : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

-

Optoelectronic Applications

- Field : Electronics

- Application : A novel material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, is being studied for optoelectronic applications .

- Method : The details of the method of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not provided in the source .

-

Enantioselective Synthesis

- Field : Organic Chemistry

- Application : A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been reported . The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .

- Method : The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position was achieved . The catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer was used in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

- Results : Excellent enantioselectivities of up to 99:1 er were obtained . Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

-

High-Energy-Density Material

- Field : Material Science

- Application : 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a completely nitrated aromatic ring 1,4-benzodioxane derivative, is being studied as a promising high-energy-density material .

- Method : The convenient method of TNBD synthesis was developed with a yield of 81% . The detailed structure of this compound was investigated by X-ray crystallography .

- Results : The results of the thermal analysis obtained with twice re-crystallized material revealed the onset at 240 °C (partial sublimation started) and melting at 286 °C . The experimental density of 1.85 g/cm³ of TNBD was determined by X-ray crystallography .

-

Optoelectronic Applications

- Field : Electronics

- Application : A novel material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, is being studied for optoelectronic applications .

- Method : The details of the method of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not provided in the source .

-

Organic Synthesis

- Field : Organic Chemistry

- Application : 6-Nitro-2,3-dihydro-benzo[1,4]dioxine is a compound useful in organic synthesis .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not provided in the source .

-

Research Compound

- Field : Chemical Research

- Application : Ethyl 7-nitro-2,3-dihydrobenzo[b]dioxine-6-carboxylate is a useful research compound.

- Method : The specific methods of application or experimental procedures were not provided in the source.

- Results : The results or outcomes obtained were not provided in the source.

-

Biological Activities

- Field : Medicinal Chemistry

- Application : Indole derivatives, which include structures similar to 1,4-benzodioxine, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Method : Various methods for constructing indole rings have been discovered .

- Results : The broad range of clinical uses of indole derivatives indicate the diverse pharmacological activities of this series of compounds .

Eigenschaften

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHARUBNCVHGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373031 | |

| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

CAS RN |

55149-81-0 | |

| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)

![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)

![4-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B1620859.png)

![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)

![4-methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620866.png)